beta-sec-Butyl-N,N-dimethyl-2-ethoxy-5-fluorophenethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
beta-sec-Butyl-N,N-dimethyl-2-ethoxy-5-fluorophenethylamine: is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a fluorine atom, an ethoxy group, and a sec-butyl group attached to the phenethylamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of beta-sec-Butyl-N,N-dimethyl-2-ethoxy-5-fluorophenethylamine typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of a phenethylamine derivative with sec-butyl halide in the presence of a base. The fluorine atom can be introduced via electrophilic fluorination, while the ethoxy group can be added through an etherification reaction using ethyl halide and a suitable base.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and sec-butyl groups, leading to the formation of corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can target the aromatic ring or the nitrogen atoms, potentially converting the compound into various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.
Major Products:
- Oxidation can yield alcohols, ketones, or carboxylic acids.
- Reduction can produce various reduced derivatives of the compound.
- Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
Biology: In biological research, beta-sec-Butyl-N,N-dimethyl-2-ethoxy-5-fluorophenethylamine can be used as a probe to study receptor interactions and signal transduction pathways.
Medicine: The compound’s structural similarity to certain bioactive molecules makes it a candidate for drug development, particularly in the fields of neurology and psychiatry.
Industry: In the industrial sector, the compound can be utilized in the synthesis of specialty chemicals and advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of beta-sec-Butyl-N,N-dimethyl-2-ethoxy-5-fluorophenethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- beta-sec-Butyl-N,N-dimethyl-5-fluoro-2-methoxyphenethylamine
- beta-sec-Butyl-N,N-dimethyl-2-ethoxy-4-fluorophenethylamine
- beta-sec-Butyl-N,N-dimethyl-2-ethoxy-5-chlorophenethylamine
Uniqueness: The presence of the ethoxy group at the 2-position and the fluorine atom at the 5-position distinguishes beta-sec-Butyl-N,N-dimethyl-2-ethoxy-5-fluorophenethylamine from its analogs. These structural features can influence the compound’s reactivity, binding affinity, and overall biological activity, making it unique among similar compounds.
Eigenschaften
CAS-Nummer |
27778-82-1 |
---|---|
Molekularformel |
C16H26FNO |
Molekulargewicht |
267.38 g/mol |
IUPAC-Name |
2-(2-ethoxy-5-fluorophenyl)-N,N,3-trimethylpentan-1-amine |
InChI |
InChI=1S/C16H26FNO/c1-6-12(3)15(11-18(4)5)14-10-13(17)8-9-16(14)19-7-2/h8-10,12,15H,6-7,11H2,1-5H3 |
InChI-Schlüssel |
STXLVWICZNDMHD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(CN(C)C)C1=C(C=CC(=C1)F)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.